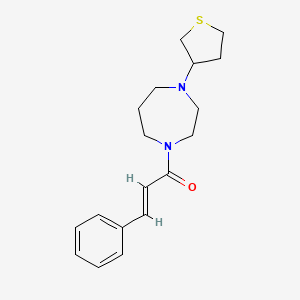
(E)-3-phenyl-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-phenyl-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H24N2OS and its molecular weight is 316.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-3-phenyl-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one is a compound of interest due to its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a phenyl group and a diazepan moiety, which are often associated with various biological activities. The molecular formula is C17H22N2OS, with a molecular weight of approximately 306.44 g/mol.
Research indicates that compounds with similar structures can interact with various biological targets, such as neurotransmitter receptors. For instance, the diazepan ring suggests potential activity at GABA_A receptors, which are crucial for inhibitory neurotransmission in the central nervous system.
Pharmacological Effects
Studies have shown that related compounds can exhibit:
- Anxiolytic effects : Compounds similar to diazepines often demonstrate anxiety-reducing properties.
- Antidepressant activity : Some derivatives have been linked to mood enhancement.
A specific study on benzodiazepine-like compounds indicated that modifications in the structure can significantly affect their activity on GABA_A receptors, influencing both potency and efficacy .
Case Studies
- GABA_A Receptor Modulation : A study demonstrated that certain analogs of diazepines could enhance chloride currents through GABA_A receptors more potently than traditional benzodiazepines. This suggests that this compound may also exhibit similar properties if tested .
- Antimicrobial Activity : Another investigation into related compounds revealed promising antimicrobial properties against various bacterial strains. These findings suggest potential therapeutic applications in treating infections .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂N₂OS |
| Molecular Weight | 306.44 g/mol |
| Boiling Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP | 2.5 |
Eigenschaften
IUPAC Name |
(E)-3-phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2OS/c21-18(8-7-16-5-2-1-3-6-16)20-11-4-10-19(12-13-20)17-9-14-22-15-17/h1-3,5-8,17H,4,9-15H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOLAZMSDPJNCV-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C=CC2=CC=CC=C2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN(C1)C(=O)/C=C/C2=CC=CC=C2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














